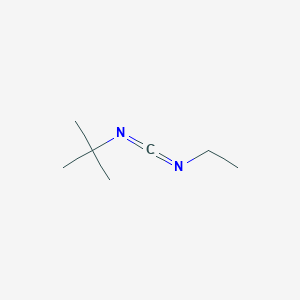

1-tert-Butyl-3-ethylcarbodiimide

Description

Structure

3D Structure

Properties

InChI |

InChI=1S/C7H14N2/c1-5-8-6-9-7(2,3)4/h5H2,1-4H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXTNYCDVWRSOCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN=C=NC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50404675 | |

| Record name | 1-tert-Butyl-3-ethylcarbodiimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50404675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1433-27-8 | |

| Record name | 1-tert-Butyl-3-ethylcarbodiimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50404675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-tert-Butyl-3-ethylcarbodiimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Mechanism of 1-tert-Butyl-3-ethylcarbodiimide (TBEC) in Amide Bond Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-tert-Butyl-3-ethylcarbodiimide (TBEC) has emerged as a valuable coupling reagent in organic synthesis, particularly in the formation of amide bonds critical to peptide synthesis and the development of pharmaceuticals. Its unique structural features, combining a sterically hindered tert-butyl group with a smaller ethyl group, offer distinct advantages in terms of reactivity, solubility, and the mitigation of common side reactions. This technical guide provides an in-depth exploration of the core mechanism of action of TBEC, supported by quantitative data, detailed experimental protocols, and visual representations of the key chemical transformations.

Core Mechanism of Action: Amide Bond Formation

The primary function of this compound (TBEC) is to facilitate the coupling of a carboxylic acid and an amine to form a stable amide bond. This process is initiated by the activation of the carboxylic acid, which proceeds through a highly reactive intermediate.

The reaction mechanism can be delineated into several key stages:

-

Activation of the Carboxylic Acid: The process begins with the protonation of one of the nitrogen atoms of the TBEC molecule by the carboxylic acid. The carboxylate anion then attacks the central carbon atom of the carbodiimide.

-

Formation of the O-Acylisourea Intermediate: This nucleophilic attack results in the formation of a highly reactive O-acylisourea intermediate. This intermediate is the key activated species that is susceptible to nucleophilic attack by the amine.

-

Nucleophilic Attack by the Amine: The primary amine attacks the carbonyl carbon of the O-acylisourea intermediate.

-

Formation of the Tetrahedral Intermediate: This attack forms a transient tetrahedral intermediate.

-

Product Formation and Byproduct Release: The tetrahedral intermediate collapses, leading to the formation of the desired amide bond and the release of a soluble urea (B33335) byproduct, 1-tert-butyl-3-ethylurea.

The overall transformation is depicted in the following signaling pathway:

The Role of Additives in Optimizing TBEC-Mediated Couplings

To enhance the efficiency of the coupling reaction and minimize side reactions, additives are frequently employed in conjunction with TBEC. These additives react with the O-acylisourea intermediate to form a more stable, yet still reactive, activated ester. This strategy is particularly effective in suppressing racemization and preventing the formation of unwanted byproducts.

Commonly used additives include:

-

N-hydroxysuccinimide (NHS): Reacts with the O-acylisourea to form an NHS ester.

-

1-Hydroxybenzotriazole (HOBt): Forms an active ester that is less prone to racemization.

-

Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®): A highly effective additive that has been shown to significantly reduce racemization and prevent the formation of hydrogen cyanide (HCN), a toxic byproduct that can be generated with other carbodiimides like DIC when used with certain additives.[1]

The modified reaction pathway in the presence of an additive like NHS is illustrated below:

Quantitative Data on TBEC Performance

The performance of a coupling reagent is critically evaluated based on product yield and the extent of racemization. The following tables summarize available quantitative data comparing TBEC with other common carbodiimides.

| Coupling Reagent | Additive | Model Peptide | Crude Purity (%) | Reference |

| DIC | OxymaPure | Leu-enkephalin | 95.2 | [1] |

| TBEC | OxymaPure | Leu-enkephalin | 95.8 | [1] |

| EDC·HCl | OxymaPure | Leu-enkephalin | 94.5 | [1] |

| Coupling Reagent | Additive | Racemization-Prone Amino Acid | % D-Isomer | Reference |

| DIC | HOBt | Fmoc-His(Trt)-OH | 2.5 | [2] |

| TBEC | OxymaPure | Fmoc-His(Trt)-OH | <1.0 | [1] |

| HATU | - | Fmoc-His(Trt)-OH | 1.8 | [2] |

Key Side Reactions and Their Mechanisms

While TBEC is designed to minimize side reactions, understanding potential undesired pathways is crucial for optimizing reaction conditions and ensuring product purity.

N-Acylurea Formation

The most common side reaction in carbodiimide-mediated couplings is the intramolecular rearrangement of the O-acylisourea intermediate to form a stable and unreactive N-acylurea. This rearrangement competes with the desired nucleophilic attack by the amine, thereby reducing the yield of the amide product. The formation of N-acylurea is more prevalent in the absence of coupling additives.

Racemization

In peptide synthesis, the activation of an amino acid's carboxyl group can lead to the loss of stereochemical integrity at the α-carbon. This occurs through the formation of a planar oxazolone (B7731731) intermediate, which can be protonated from either face, leading to a mixture of L- and D-enantiomers. The use of additives like HOBt and OxymaPure significantly suppresses racemization by rapidly converting the O-acylisourea into a less reactive active ester that is less prone to oxazolone formation. TBEC, particularly in combination with OxymaPure, has been shown to be highly effective in minimizing racemization.[1]

Experimental Protocols

The following protocols provide a general framework for the use of TBEC in both solution-phase and solid-phase amide synthesis. Optimization of stoichiometry, reaction times, and temperature may be required for specific substrates.

Solution-Phase Amide Synthesis using TBEC

This protocol describes a general procedure for the coupling of a carboxylic acid and an amine in solution.

Methodology:

-

Reagent Preparation: To a solution of the carboxylic acid (1.0 eq.), amine (1.0-1.2 eq.), and additive (e.g., HOBt or OxymaPure, 1.1-1.5 eq.) in an anhydrous aprotic solvent such as DMF or DCM, under an inert atmosphere.

-

Reaction Initiation: Cool the reaction mixture to 0 °C in an ice bath. Add TBEC (1.1-1.5 eq.) portion-wise to the stirred solution.

-

Reaction Progression: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for 2-18 hours. The progress of the reaction should be monitored by an appropriate analytical technique such as TLC or LC-MS.

-

Work-up and Purification: Upon completion, the reaction is quenched with water, and the product is extracted with a suitable organic solvent. The combined organic layers are washed with dilute acid, dilute base, and brine to remove unreacted starting materials and the urea byproduct. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Solid-Phase Peptide Synthesis (SPPS) using TBEC/OxymaPure

This protocol outlines the coupling step in a standard Fmoc-based solid-phase peptide synthesis.

Methodology:

-

Resin Preparation: Following the deprotection of the Fmoc group from the resin-bound amine, wash the resin thoroughly with DMF.

-

Coupling Cocktail Preparation: In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 eq.), OxymaPure (3-5 eq.), and TBEC (3-5 eq.) in DMF.

-

Coupling Reaction: Add the coupling cocktail to the resin and agitate at room temperature for 1-2 hours. The completion of the coupling can be monitored using a qualitative test such as the Kaiser test.

-

Washing: After the coupling is complete, drain the reaction vessel and wash the resin extensively with DMF to remove excess reagents and the urea byproduct.

Conclusion

This compound stands as a highly efficient and versatile coupling reagent for amide bond formation. Its mechanism of action, centered around the formation of a reactive O-acylisourea intermediate, is enhanced by the use of additives like OxymaPure, which significantly suppress side reactions such as racemization and byproduct formation. The favorable solubility of its urea byproduct and its demonstrated high performance in terms of yield and stereochemical purity make TBEC an excellent choice for a wide range of applications in research, drug development, and pharmaceutical manufacturing.

References

1-tert-Butyl-3-ethylcarbodiimide (TBEC): A Comprehensive Technical Guide for Researchers

Introduction

1-tert-Butyl-3-ethylcarbodiimide (TBEC) is a versatile and efficient carbodiimide (B86325) coupling agent widely employed in organic synthesis.[1][2] It is primarily recognized for its ability to facilitate the formation of amide and ester bonds by activating carboxylic acids.[1] Structurally, its tert-butyl group confers enhanced stability and solubility in a variety of organic solvents compared to other carbodiimides.[1][2] This characteristic, combined with its effectiveness under mild reaction conditions, makes TBEC a valuable reagent for minimizing side reactions and improving product purity in complex syntheses.[1] It is particularly favored in peptide synthesis, bioconjugation, and polymer chemistry.[1][2]

Core Applications and Mechanisms

TBEC's primary function is to act as a dehydrating agent that activates a carboxyl group, making it susceptible to nucleophilic attack by an amine or alcohol. This process is central to several key synthetic transformations.

Peptide Synthesis

The formation of the peptide (amide) bond is a cornerstone of pharmaceutical and biochemical research. TBEC is a highly effective reagent for this purpose.[2][3] It activates the C-terminus of a protected amino acid, allowing it to couple with the N-terminus of another. A significant advantage of TBEC, particularly when used with additives like OxymaPure, is the minimization of hazardous byproducts, such as hydrogen cyanide (HCN), which can be an issue with other coupling systems.[4][5] Furthermore, studies have shown that TBEC can suppress racemization, a critical concern in maintaining the stereochemical integrity of peptides.[5]

Reaction Mechanism: Amide Bond Formation

The process begins with the protonation of a nitrogen atom on TBEC, followed by the attack of the carboxylate anion to form a highly reactive O-acylisourea intermediate. This intermediate is then attacked by the amine nucleophile. The subsequent collapse of the tetrahedral intermediate yields the stable amide bond and a soluble urea (B33335) byproduct, N-tert-butyl-N'-ethylurea.

Caption: Mechanism of TBEC-mediated amide bond formation.

Bioconjugation

Bioconjugation is the chemical linking of two molecules where at least one is a biomolecule, such as a protein or nucleic acid.[6] Carbodiimides like TBEC are instrumental in this field for covalently attaching labels, drugs, or probes to biological targets.[2][6] The fundamental chemistry is the same as in peptide synthesis: activating a carboxyl group on a protein (e.g., on aspartic or glutamic acid residues) to react with a primary amine on another molecule. This enables the creation of complex systems for applications like targeted drug delivery.[1][2]

Esterification

TBEC is also used for the synthesis of esters from carboxylic acids and alcohols. This reaction is particularly useful for creating esters under mild, non-acidic conditions, which is crucial when working with sensitive substrates.[7] The reaction is often catalyzed by the addition of a nucleophilic catalyst, such as 4-(N,N-dimethylamino)pyridine (DMAP), which forms a more reactive intermediate, accelerating the reaction.[7]

Data Presentation

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1433-27-8 | [8] |

| Molecular Formula | C₇H₁₄N₂ | [8] |

| Molecular Weight | 126.2 g/mol | [8] |

| Form | Liquid | [3] |

| Boiling Point | 137-139 °C | [3] |

| Density | 0.814 g/mL at 25 °C | [3] |

| Refractive Index | n20/D 1.432 | [3] |

| Assay/Purity | ≥95 - 99% | [9] |

Table 2: Solubility and Compatibility

| Feature | Description | Reference |

| Solubility | Excellent solubility in common organic solvents (e.g., DCM, DMF). | [1][2] |

| Solvent Systems | Compatible with green solvent systems, such as binary mixtures of dimethyl sulfoxide (B87167) (DMSO) and butyl acetate. | [10] |

| Additive Compatibility | Often used with additives like N-hydroxysuccinimide (NHS) or OxymaPure to improve efficiency and reduce side reactions. | [4][5][11] |

Experimental Protocols

Protocol 1: General Amide Coupling in Solid-Phase Peptide Synthesis (SPPS)

This protocol describes a general method for coupling an Fmoc-protected amino acid to a resin-bound amine using TBEC and OxymaPure, adapted from modern sustainable synthesis practices.[5][10]

Materials:

-

Fmoc-deprotected resin (1 equivalent)

-

Fmoc-protected amino acid (3 equivalents)

-

This compound (TBEC) (3 equivalents)

-

OxymaPure (3 equivalents)

-

Solvent: N,N-Dimethylformamide (DMF) or a green solvent mixture (e.g., DMSO/butyl acetate)[10]

Procedure:

-

Resin Preparation: Swell the resin in the chosen solvent. Perform Fmoc deprotection using a 20% piperidine (B6355638) solution in DMF (2 x 10 min) and wash thoroughly with the solvent.[5]

-

Activation Mixture Preparation: In a separate vessel, dissolve the Fmoc-amino acid (3 eq.) and OxymaPure (3 eq.) in the reaction solvent.

-

Initiation of Coupling: Add TBEC (3 eq.) to the activation mixture.

-

Coupling Reaction: Immediately add the activated amino acid solution to the prepared resin. Allow the reaction to proceed for 50 minutes to 5 hours at room temperature with agitation.[5][10]

-

Washing: After the coupling is complete, drain the reaction vessel and wash the resin extensively with the solvent to remove excess reagents and the N-tert-butyl-N'-ethylurea byproduct.

-

Confirmation: Perform a qualitative test (e.g., Kaiser test) to confirm the absence of free primary amines, indicating a complete reaction.

Caption: General workflow for TBEC-mediated solid-phase peptide synthesis.

Protocol 2: Esterification of a Carboxylic Acid

This protocol provides a general method for ester formation using a carbodiimide, based on a well-established procedure with DCC and adapted for TBEC.[7] The use of 4-DMAP as a catalyst is crucial for high efficiency.[7]

Materials:

-

Carboxylic Acid (1 equivalent)

-

Alcohol (1.5 - 3 equivalents)

-

This compound (TBEC) (1.1 equivalents)

-

4-(N,N-dimethylamino)pyridine (DMAP) (0.1 equivalents)

-

Anhydrous aprotic solvent (e.g., Dichloromethane - DCM)

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1 eq.), alcohol (1.5-3 eq.), and DMAP (0.1 eq.) in anhydrous DCM.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Add TBEC (1.1 eq.) to the cooled, stirred solution.

-

Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature for 3-4 hours.

-

Workup:

-

Filter the mixture to remove any precipitated urea byproduct.

-

Wash the filtrate sequentially with dilute acid (e.g., 0.5 N HCl) and a saturated sodium bicarbonate solution to remove unreacted starting materials and DMAP.[7]

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification: Concentrate the solution under reduced pressure. Purify the resulting crude ester via distillation or column chromatography.

Logical Relationships and Advantages

TBEC's utility stems from its central role as a carboxyl activator, leading to several distinct applications. Its structural features provide key advantages over older carbodiimides like DCC.

Caption: Logical overview of TBEC's advantages and applications.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. Account Suspended [pragmetis.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. calpaclab.com [calpaclab.com]

- 9. 1-(tert-Butyl)-3-ethylcarbodiimide, 100 g, CAS No. 1433-27-8 | Coupling Reagents | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - Austria [carlroth.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Chemical Properties of 1-tert-Butyl-3-ethylcarbodiimide (TBEC)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-tert-Butyl-3-ethylcarbodiimide (TBEC) is a versatile and efficient carbodiimide (B86325) coupling agent utilized extensively in organic synthesis, particularly for the formation of amide bonds in peptide synthesis and bioconjugation.[1][2][3] Its unique structural features, including a tert-butyl group, confer enhanced stability and solubility in a range of organic solvents.[1][2] This guide provides a comprehensive overview of the chemical properties of TBEC, including detailed experimental protocols for its application and a discussion of its reactivity and advantages over other carbodiimides.

Core Chemical and Physical Properties

This compound is a colorless liquid at room temperature.[2] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₁₄N₂ | |

| Molecular Weight | 126.20 g/mol | |

| Density | 0.814 g/mL at 25 °C | [4][5] |

| Boiling Point | 137-139 °C | [4][5] |

| Refractive Index | n20/D 1.432 | [5] |

| Flash Point | 34 °C | |

| CAS Number | 1433-27-8 | [2][4] |

Solubility

TBEC exhibits excellent solubility in common organic solvents, which simplifies reaction setups and downstream processing.[3] While specific quantitative solubility data is not extensively published, it is known to be soluble in solvents such as N,N-dimethylformamide (DMF), dichloromethane (B109758) (DCM), and acetonitrile (B52724) (MeCN). A general protocol for determining solubility is provided in the experimental section.

Reactivity and Stability

TBEC's primary utility lies in its ability to activate carboxylic acids to form a highly reactive O-acylisourea intermediate, which is then susceptible to nucleophilic attack by an amine to form a stable amide bond.[1] This reaction mechanism is central to its application in peptide synthesis.

TBEC is stable under recommended storage conditions (2-8°C, under an inert gas like nitrogen). However, it is sensitive to moisture and decomposes in the presence of water.[6] It is also flammable and can have violent reactions with water and acidic compounds.[6]

A significant advantage of TBEC over other carbodiimides like diisopropylcarbodiimide (DIC) is its reduced tendency to form hazardous byproducts. When used with additives like OxymaPure, TBEC minimizes the formation of hydrogen cyanide (HCN).[7]

Experimental Protocols

General Protocol for Amide Bond Formation (Peptide Coupling)

This protocol describes a standard procedure for coupling an N-α-Fmoc-protected amino acid to a resin-bound amine in solid-phase peptide synthesis (SPPS).

Materials:

-

Fmoc-protected amino acid

-

Resin with a free amino group

-

This compound (TBEC)

-

Coupling additive (e.g., OxymaPure or HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes.

-

Amino Acid Activation: In a separate vessel, dissolve the Fmoc-protected amino acid (3 equivalents relative to the resin loading), the coupling additive (3 equivalents), and TBEC (3 equivalents) in a minimal amount of DMF.

-

Coupling Reaction: Add the activation solution to the swollen resin. Add DIPEA (6 equivalents) to the reaction mixture.

-

Agitation: Agitate the reaction mixture at room temperature for 1-2 hours.

-

Monitoring: Monitor the reaction progress using a qualitative test such as the Kaiser test to detect the presence of free primary amines. A negative test indicates complete coupling.

-

Washing: Once the reaction is complete, wash the resin thoroughly with DMF to remove excess reagents and byproducts.

General Protocol for Protein Cross-Linking

This protocol provides a general method for cross-linking interacting proteins using TBEC. This is a "zero-length" cross-linking method, meaning no additional spacer is introduced between the conjugated molecules.

Materials:

-

Purified protein solution

-

This compound (TBEC)

-

N-hydroxysuccinimide (NHS) or sulfo-NHS (optional, for two-step cross-linking)

-

Activation buffer (e.g., MES, pH 4.5-6.0)

-

Coupling buffer (e.g., PBS, pH 7.2-8.0)

-

Quenching solution (e.g., hydroxylamine (B1172632) or Tris buffer)

Procedure:

-

Protein Preparation: Prepare the protein solution in the activation buffer. The concentration should be optimized for the specific interaction being studied.

-

Carboxyl Group Activation: Add TBEC (and NHS/sulfo-NHS if used) to the protein solution. The final concentration of TBEC should be empirically determined but typically ranges from 1-10 mM.

-

Incubation: Incubate the reaction mixture for 15-30 minutes at room temperature to activate the carboxyl groups on the protein surface.

-

Amine Coupling: Adjust the pH of the reaction mixture to 7.2-8.0 by adding coupling buffer. This facilitates the reaction of the activated carboxyl groups with primary amines on the interacting protein.

-

Reaction Time: Allow the cross-linking reaction to proceed for 1-2 hours at room temperature or 4°C.

-

Quenching: Stop the reaction by adding a quenching solution to react with any unreacted carbodiimide.

-

Analysis: Analyze the cross-linked products using techniques such as SDS-PAGE, Western blotting, or mass spectrometry.

Visualizing Chemical Processes

Amide Bond Formation Workflow

The following diagram illustrates the general workflow for TBEC-mediated amide bond formation.

Caption: General workflow of amide bond formation using TBEC.

Peptide Synthesis Cycle

The iterative nature of solid-phase peptide synthesis (SPPS) using TBEC as a coupling agent is depicted below.

Caption: The iterative cycle of solid-phase peptide synthesis.

Safety and Handling

TBEC is a flammable liquid and vapor and causes skin and serious eye irritation.[6] It may also cause respiratory irritation.[6] Handle TBEC in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Store in a cool, dry place away from sources of ignition and moisture.[6] In case of fire, use dry chemical, foam, or carbon dioxide extinguishers. Avoid using a high-power water jet.[6]

Conclusion

This compound is a highly effective and versatile coupling agent with favorable properties for modern organic synthesis. Its high solubility in organic solvents and improved safety profile, particularly the reduced formation of hazardous byproducts, make it an attractive alternative to other carbodiimides. The detailed protocols and chemical information provided in this guide serve as a valuable resource for researchers and professionals in the fields of chemistry, biochemistry, and drug development, enabling the efficient and safe application of TBEC in their work.

References

An In-Depth Technical Guide to the Synthesis of 1-tert-Butyl-3-ethylcarbodiimide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for producing 1-tert-butyl-3-ethylcarbodiimide (TBEC), a versatile coupling reagent employed in various chemical transformations, particularly in peptide synthesis and the development of pharmaceuticals. This document details two primary synthetic pathways, starting from either N,N'-disubstituted ureas or thioureas, and includes detailed experimental protocols, quantitative data, and process visualizations.

Introduction

This compound (TBEC) is a liquid carbodiimide (B86325) that serves as an efficient activating agent for carboxylic acids, facilitating the formation of amide bonds. Its utility is well-recognized in solid-phase and solution-phase peptide synthesis, where it offers advantages such as high solubility of its urea (B33335) byproduct, simplifying purification processes. This guide explores the fundamental chemical principles and practical methodologies for its synthesis.

Synthetic Pathways

The synthesis of this compound can be primarily achieved through two precursor routes:

-

Route 1: Dehydration of N-tert-Butyl-N'-ethylurea. This classic method involves the removal of a water molecule from the corresponding urea precursor.

-

Route 2: Desulfurization of N-tert-Butyl-N'-ethylthiourea. This pathway involves the removal of a sulfur atom from the analogous thiourea (B124793) precursor, often using an oxidizing agent.

Both routes are depicted in the logical workflow diagram below.

Caption: Overall synthesis workflow for this compound.

Route 1: Synthesis via Dehydration of N-tert-Butyl-N'-ethylurea

This synthetic route involves a two-step process: the formation of the urea precursor followed by its dehydration.

Step 1: Synthesis of N-tert-Butyl-N'-ethylurea

The reaction of tert-butylamine with ethyl isocyanate readily forms N-tert-butyl-N'-ethylurea.

Caption: Synthesis of N-tert-Butyl-N'-ethylurea.

Experimental Protocol:

-

To a solution of tert-butylamine (1.0 eq) in a suitable aprotic solvent (e.g., tetrahydrofuran, THF), ethyl isocyanate (1.0 eq) is added dropwise at 0 °C with stirring.

-

The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours.

-

The solvent is removed under reduced pressure.

-

The resulting solid is washed with a non-polar solvent (e.g., hexane) to remove any unreacted starting materials and dried under vacuum to yield N-tert-butyl-N'-ethylurea.

Quantitative Data:

| Parameter | Value |

| Reactants | |

| tert-Butylamine | 1.0 eq |

| Ethyl Isocyanate | 1.0 eq |

| Solvent | THF |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 2-4 hours |

| Typical Yield | >95% |

Step 2: Dehydration of N-tert-Butyl-N'-ethylurea

The dehydration of the urea precursor is a critical step and can be achieved using various dehydrating agents. A common method employs p-toluenesulfonyl chloride in the presence of a base.[1]

Caption: Dehydration of N-tert-Butyl-N'-ethylurea.

Experimental Protocol:

-

N-tert-butyl-N'-ethylurea (1.0 eq) is suspended in a chlorinated solvent such as dichloromethane (B109758) (DCM).

-

Triethylamine (2.0-2.2 eq) is added to the suspension.

-

The mixture is cooled to 0 °C, and a solution of p-toluenesulfonyl chloride (1.1 eq) in DCM is added dropwise.

-

The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours.

-

The reaction is quenched with water, and the organic layer is separated.

-

The organic phase is washed sequentially with dilute acid (e.g., 1 M HCl), saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by vacuum distillation to afford this compound.

Quantitative Data:

| Parameter | Value |

| Reactants | |

| N-tert-Butyl-N'-ethylurea | 1.0 eq |

| p-Toluenesulfonyl Chloride | 1.1 eq |

| Triethylamine | 2.0-2.2 eq |

| Solvent | Dichloromethane |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 12-24 hours |

| Typical Yield | 70-85% |

Route 2: Synthesis via Desulfurization of N-tert-Butyl-N'-ethylthiourea

This alternative route also comprises two steps: the synthesis of the thiourea precursor followed by its desulfurization.

Step 1: Synthesis of N-tert-Butyl-N'-ethylthiourea

The thiourea precursor is synthesized by the reaction of tert-butylamine with ethyl isothiocyanate.

Caption: Synthesis of N-tert-Butyl-N'-ethylthiourea.

Experimental Protocol:

-

To a solution of tert-butylamine (1.0 eq) in a solvent such as ethanol (B145695) or THF, ethyl isothiocyanate (1.0 eq) is added.

-

The reaction mixture is stirred at room temperature for 1-3 hours.

-

The solvent is removed under reduced pressure.

-

The resulting solid is recrystallized from a suitable solvent system (e.g., ethanol/water) to yield pure N-tert-butyl-N'-ethylthiourea.

Quantitative Data:

| Parameter | Value |

| Reactants | |

| tert-Butylamine | 1.0 eq |

| Ethyl Isothiocyanate | 1.0 eq |

| Solvent | Ethanol or THF |

| Reaction Temperature | Room Temperature |

| Reaction Time | 1-3 hours |

| Typical Yield | >90% |

Step 2: Desulfurization of N-tert-Butyl-N'-ethylthiourea

The conversion of the thiourea to the carbodiimide is an oxidative process. A common and effective method utilizes iodine as the oxidizing agent in the presence of a base.[2]

References

An In-depth Technical Guide to 1-tert-Butyl-3-ethylcarbodiimide (TBEC): Structure, Reactivity, and Applications in Modern Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-tert-Butyl-3-ethylcarbodiimide (TBEC) is an asymmetrical carbodiimide (B86325) coupling reagent that has garnered increasing attention in organic synthesis, particularly in the field of peptide chemistry and drug development. Its unique structural features, combining a sterically hindered tert-butyl group with a reactive ethyl group, offer distinct advantages over traditional carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC). This guide provides a comprehensive overview of the structure, reactivity, and applications of TBEC, with a focus on its use in solid-phase peptide synthesis (SPPS). It includes a detailed analysis of its reaction mechanism, a summary of its physical and chemical properties, comparative data on its performance, and a detailed experimental protocol for its application in peptide coupling.

Introduction

Carbodiimides are a class of organic compounds containing the functional group RN=C=NR'. They are widely employed as dehydrating agents and are pivotal in the formation of amide bonds from carboxylic acids and primary amines, a cornerstone of peptide synthesis and the development of small molecule therapeutics. While DCC and DIC have been the workhorses in this field for decades, their use is associated with challenges such as the formation of poorly soluble urea (B33335) byproducts and the potential for side reactions, including racemization of amino acids.

This compound (TBEC) has emerged as a compelling alternative that addresses some of these limitations. Its asymmetrical structure modulates its reactivity and the properties of its corresponding urea byproduct, 1-tert-butyl-3-ethylurea (TBEU), leading to improved outcomes in synthetic protocols. Recent studies have highlighted TBEC's role in promoting sustainable or "green" chemistry practices by enabling the use of more environmentally friendly solvents and minimizing the formation of toxic byproducts.[1][2][3]

Structure and Physical Properties

The structure of this compound features a central carbodiimide core flanked by a sterically demanding tert-butyl group and a less bulky ethyl group. This asymmetry is key to its unique reactivity profile.

Chemical Structure:

-

Chemical Formula: C₇H₁₄N₂

-

IUPAC Name: N'-tert-butyl-N-ethylmethanediimine[5]

-

SMILES: CCN=C=NC(C)(C)C[5]

The physical properties of TBEC are summarized in the table below.

| Property | Value | Reference(s) |

| Appearance | Colorless to light yellow liquid | [6] |

| Boiling Point | 137-139 °C | [3][7] |

| Density | 0.814 g/mL at 25 °C | [3][7] |

| Refractive Index | n20/D 1.432 | [7] |

Reactivity and Mechanism of Action

The primary role of TBEC in amide bond formation is the activation of a carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by a primary amine to form the desired amide bond.

General Mechanism of Carbodiimide-Mediated Amide Bond Formation

The reaction proceeds through the following key steps:

-

Activation of the Carboxylic Acid: The carboxylic acid adds to one of the double bonds of the carbodiimide, forming the O-acylisourea intermediate.

-

Nucleophilic Attack by the Amine: The primary amine attacks the carbonyl carbon of the O-acylisourea.

-

Formation of the Amide Bond and Urea Byproduct: The tetrahedral intermediate collapses, yielding the stable amide bond and the 1-tert-butyl-3-ethylurea (TBEU) byproduct.

The overall transformation is depicted in the following diagram:

Caption: General mechanism of TBEC-mediated amide bond formation.

Role of Additives in Enhancing Reactivity and Suppressing Side Reactions

In modern peptide synthesis, carbodiimides are rarely used alone. Additives, such as Oxyma Pure (ethyl cyano(hydroxyimino)acetate), are commonly employed to improve reaction efficiency and minimize side reactions.

The additive reacts with the O-acylisourea intermediate to form a more stable, yet still reactive, active ester. This active ester is less prone to racemization and other side reactions compared to the O-acylisourea.

Caption: Role of Oxyma Pure in TBEC-mediated coupling.

Key Advantages of TBEC in Reactivity

-

Reduced Racemization: The use of TBEC in combination with Oxyma has been shown to result in minimal racemization of amino acids during peptide coupling, which is a critical factor in the synthesis of biologically active peptides.[1][4]

-

Suppression of Side Reactions: A significant advantage of TBEC is the reduced formation of toxic hydrogen cyanide (HCN) when used with Oxyma, a known issue with DIC.[1] The steric hindrance provided by the tert-butyl group is thought to disfavor the side reaction pathway that leads to HCN formation.

-

High Coupling Efficiency: TBEC has demonstrated high coupling efficiency, leading to excellent yields and purity of the desired peptide products, even in challenging sequences.[1][2]

Quantitative Data and Performance

The performance of TBEC has been evaluated in several studies, often in direct comparison to other common coupling reagents. The following tables summarize key quantitative data.

Table 1: Physical and Chemical Properties of TBEC

| Property | Value |

| CAS Number | 1433-27-8 |

| Molecular Formula | C₇H₁₄N₂ |

| Molecular Weight | 126.20 g/mol |

| Boiling Point | 137-139 °C |

| Density (25 °C) | 0.814 g/mL |

Table 2: Comparative Purity of a Model Peptide (Liraglutide Precursor) Synthesized with TBEC in Green Solvents

| Solvent System | Coupling Reagent | HPLC Purity (%) | Reference |

| BuOAc/DMSO | TBEC/Oxyma Pure | >90 | [2] |

| Direct Synthesis | TBEC/Oxyma Pure | 86 | [2] |

Table 3: Solubility of 1-tert-Butyl-3-ethylurea (TBEU) Byproduct

Experimental Protocols

General Protocol for Solid-Phase Peptide Synthesis (SPPS) using TBEC/Oxyma Pure

This protocol provides a general guideline for the manual synthesis of a peptide on a solid support using Fmoc chemistry.

Materials:

-

Fmoc-protected amino acids

-

Rink amide resin (or other suitable solid support)

-

This compound (TBEC)

-

Oxyma Pure

-

N,N-Dimethylformamide (DMF) or a green solvent alternative (e.g., N-butylpyrrolidinone/ethyl acetate)

-

Piperidine (B6355638) solution (20% in DMF) for Fmoc deprotection

-

Dichloromethane (DCM) for washing

-

Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF or the chosen solvent for 30-60 minutes.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5 minutes.

-

Drain and repeat the treatment for 15 minutes.

-

Wash the resin thoroughly with DMF (3x) and DCM (3x).

-

-

Amino Acid Coupling:

-

Prepare the coupling solution: In a separate vessel, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading), Oxyma Pure (3 equivalents), and TBEC (3 equivalents) in DMF.

-

Add the coupling solution to the deprotected resin.

-

Agitate the reaction mixture for 50-60 minutes at room temperature.[1]

-

Monitor the reaction completion using a Kaiser test.

-

Wash the resin thoroughly with DMF (3x) and DCM (3x).

-

-

Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each amino acid in the peptide sequence.

-

Final Deprotection: Perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge and decant the ether.

-

Wash the peptide pellet with cold diethyl ether.

-

-

Purification: Purify the crude peptide by reverse-phase HPLC.

Caption: Experimental workflow for SPPS using TBEC.

Conclusion

This compound represents a significant advancement in the field of coupling reagents for amide bond synthesis. Its unique asymmetrical structure confers a favorable reactivity profile that minimizes common side reactions such as racemization and the formation of toxic byproducts. The high solubility of its urea byproduct, TBEU, simplifies purification protocols, leading to higher yields and purities of the target molecules. As the pharmaceutical industry and the broader chemical synthesis community continue to embrace greener and more efficient methodologies, TBEC is poised to become an increasingly important tool for researchers, scientists, and drug development professionals. Its demonstrated efficacy and improved safety profile make it a superior choice for the synthesis of peptides and other complex organic molecules.

References

- 1. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. researchgate.net [researchgate.net]

- 6. spectrabase.com [spectrabase.com]

- 7. t-bec.com [t-bec.com]

In-Depth Technical Guide to TBEC (1-tert-Butyl-3-ethylcarbodiimide) as a Coupling Agent

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles of 1-tert-Butyl-3-ethylcarbodiimide (TBEC), a versatile and efficient coupling agent increasingly utilized in peptide synthesis and bioconjugation.

Core Principles and Advantages of TBEC

This compound (TBEC) is a carbodiimide-based coupling reagent designed to facilitate the formation of amide bonds between a carboxylic acid and an amine. Its molecular structure features a tert-butyl group and an ethyl group, which impart unique properties that offer distinct advantages over other carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC).

Chemical Structure:

-

IUPAC Name: N'-tert-butyl-N-ethylmethanediimine[1]

-

CAS Number: 1433-27-8[1]

-

Molecular Formula: C₇H₁₄N₂[1]

-

Molecular Weight: 126.20 g/mol [1]

-

Structure: CCN=C=NC(C)(C)C[1]

Key Advantages:

-

Enhanced Safety Profile: A significant advantage of TBEC, particularly when used with the additive OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate), is the avoidance of hazardous hydrogen cyanide (HCN) byproduct formation.[2] This contrasts with the use of DIC and OxymaPure, where HCN generation can occur.[2]

-

High Solubility of Byproduct: The urea (B33335) byproduct of TBEC, N-tert-butyl-N'-ethylurea (TBEU), exhibits high solubility in common organic solvents used in peptide synthesis, such as dimethylformamide (DMF). This prevents precipitation and potential clogging of automated synthesis equipment.

-

High Coupling Efficiency: TBEC has been demonstrated to be a highly effective coupling reagent, often outperforming DIC in terms of reaction efficiency and yield.[3]

-

Reduced Racemization: The combination of TBEC with additives like OxymaPure effectively minimizes racemization, preserving the stereochemical integrity of the coupled amino acids.[4]

-

"Green" Chemistry: Due to its safer byproduct profile and high efficiency, TBEC is considered a "greener" coupling reagent, contributing to more sustainable chemical practices.[3]

Mechanism of Action

The primary function of TBEC is to activate a carboxylic acid, making it susceptible to nucleophilic attack by an amine. The process involves several key steps, especially when an additive like OxymaPure is used to enhance efficiency and suppress side reactions.

Step 1: Formation of the O-Acylisourea Intermediate TBEC reacts with the carboxyl group of an N-protected amino acid to form a highly reactive O-acylisourea intermediate. This intermediate is unstable and prone to side reactions.

Step 2: In-situ Formation of the Active Ester To mitigate the instability of the O-acylisourea, an additive such as OxymaPure is introduced. It rapidly reacts with the O-acylisourea to form a more stable and still highly reactive Oxyma-ester. This active ester is less susceptible to racemization.

Step 3: Nucleophilic Attack and Peptide Bond Formation The free amine group of the second amino acid (or the resin-bound peptide chain) attacks the carbonyl carbon of the Oxyma-ester. This nucleophilic attack results in the formation of the desired peptide bond.

Step 4: Release of Byproducts The reaction releases OxymaPure and the soluble N-tert-butyl-N'-ethylurea (TBEU) byproduct.

Below is a diagram illustrating the chemical pathway for TBEC/OxymaPure-mediated amide bond formation.

References

The Solubility of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC HCl), a widely used water-soluble carbodiimide (B86325) for amide bond formation in various scientific and pharmaceutical applications. Due to the likely misnomer in the initial query for "1-tert-Butyl-3-ethylcarbodiimide," this document focuses on the extensively documented and commonly utilized EDC.

Core Concepts: The Importance of EDC Solubility

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a zero-length crosslinker that facilitates the coupling of carboxyl groups to primary amines, forming stable amide bonds.[1][2][3] Its solubility is a critical parameter in reaction setup, influencing reaction efficiency, purification strategies, and the overall success of conjugation chemistries. The hydrochloride salt of EDC is the most commonly used form due to its stability and ease of handling.[4]

The choice of solvent is paramount, as EDC is sensitive to moisture and can hydrolyze, rendering it inactive.[2][][6] While highly soluble in aqueous solutions, its application in organic synthesis often necessitates its use in non-aqueous media.[2] This guide provides a comprehensive summary of its solubility in various organic solvents.

Quantitative Solubility Data of EDC Hydrochloride

The following table summarizes the available quantitative and qualitative solubility data for EDC hydrochloride in various organic solvents.

| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Solubility | Temperature (°C) | Citation |

| Water | H₂O | 18.02 | > 200 g/L | Not Specified | [4][7] |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | 38 mg/mL (198.22 mM) | Not Specified | [8] |

| Ethanol | C₂H₅OH | 46.07 | 38 mg/mL | Not Specified | [8] |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Soluble | Not Specified | [1][7] |

| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Soluble | Not Specified | [1][7] |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Soluble | Not Specified | [1][7] |

| Methanol | CH₃OH | 32.04 | Slightly Soluble | Not Specified | [] |

Note: "Soluble" indicates that sources confirm solubility but do not provide a specific quantitative value. The urea (B33335) byproduct of EDC is also water-soluble, which simplifies purification via aqueous work-up.[3][7][9][10]

Experimental Protocol for Solubility Determination

While specific, detailed experimental protocols for determining the solubility of EDC are not extensively published in the literature, a general methodology can be constructed based on standard laboratory practices and available information on carbodiimide quantification.

Objective: To determine the saturation solubility of EDC hydrochloride in a given organic solvent at a specified temperature.

Materials:

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC HCl)

-

Anhydrous organic solvent of interest (e.g., Dichloromethane, Acetonitrile)

-

Vials with screw caps

-

Magnetic stirrer and stir bars

-

Thermostatically controlled water bath or heating block

-

Analytical balance

-

Spectrophotometer

-

Barbituric acid or 1,2-diaminoethane for colorimetric analysis

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of EDC HCl to a known volume of the anhydrous organic solvent in a sealed vial.

-

Place the vial in a thermostatically controlled environment (e.g., water bath) set to the desired temperature.

-

Stir the mixture vigorously for a predetermined time (e.g., 24 hours) to ensure equilibrium is reached.

-

After stirring, allow the solution to remain undisturbed at the same temperature for several hours to allow undissolved solid to settle.

-

-

Sample Analysis (Gravimetric Method):

-

Carefully withdraw a known volume of the clear supernatant.

-

Transfer the supernatant to a pre-weighed vial.

-

Evaporate the solvent under reduced pressure or in a fume hood.

-

Weigh the vial containing the dried EDC HCl residue.

-

Calculate the solubility in g/L or mg/mL.

-

-

Sample Analysis (Colorimetric Method):

-

A highly sensitive colorimetric method for the determination of carbodiimides can be employed.[11] This method is based on the reaction of the carbodiimide with pyridine and barbituric acid, which produces a colored product.

-

Alternatively, a method involving pyridine and 1,2-diaminoethane can be used.

-

Prepare a standard curve using known concentrations of EDC HCl in the solvent of interest.

-

Dilute a known volume of the clear supernatant from the saturated solution.

-

Add the color-developing reagents (e.g., pyridine and barbituric acid) and measure the absorbance at the appropriate wavelength (e.g., 595 nm for the barbituric acid method).[11]

-

Determine the concentration of EDC HCl in the supernatant by comparing its absorbance to the standard curve.

-

EDC-Mediated Amide Coupling Workflow

EDC is a cornerstone reagent for amide bond synthesis, particularly in peptide synthesis and bioconjugation.[12][13] The general workflow involves the activation of a carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then susceptible to nucleophilic attack by a primary amine. To improve efficiency and reduce side reactions such as hydrolysis, N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is often added to convert the O-acylisourea intermediate into a more stable NHS ester.[2]

References

- 1. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide - Wikipedia [en.wikipedia.org]

- 2. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]

- 3. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) [commonorganicchemistry.com]

- 4. EDAC – Water soluble Carbodiimide – Actim [actim.com]

- 6. EDC (WSC-HCl) [chembk.com]

- 7. luxembourg-bio.com [luxembourg-bio.com]

- 8. selleckchem.com [selleckchem.com]

- 9. EDC - Enamine [enamine.net]

- 10. peptide.com [peptide.com]

- 11. researchgate.net [researchgate.net]

- 12. CAS 1892-57-5: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiim… [cymitquimica.com]

- 13. CAS 25952-53-8: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodii… [cymitquimica.com]

stability of 1-tert-Butyl-3-ethylcarbodiimide under reaction conditions

An In-depth Technical Guide on the Stability of 1-tert-Butyl-3-ethylcarbodiimide (BEC) Under Reaction Conditions

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (BEC) is a versatile coupling agent widely utilized in organic synthesis, particularly for the formation of amide bonds in peptide synthesis and bioconjugation.[1][2] Its unique asymmetrical structure, featuring a sterically hindering tert-butyl group, is reported to confer enhanced stability and solubility in a range of organic solvents compared to other common carbodiimides.[1][2] This guide provides a comprehensive overview of the stability of BEC under various reaction conditions, including the impact of solvents, temperature, pH, and the presence of nucleophiles. It also details potential side reactions and outlines experimental protocols for assessing its stability.

Introduction to this compound (BEC)

BEC, with the chemical formula C₇H₁₄N₂ and a molecular weight of 126.20 g/mol , is a colorless to light yellow liquid.[3] It is a popular choice in peptide synthesis and other coupling reactions due to its high efficiency and the favorable solubility of its urea (B33335) byproduct, which simplifies product purification.[3] A significant advantage of BEC, particularly when used with additives like OxymaPure, is the mitigation of hazardous byproduct formation, such as hydrogen cyanide (HCN), which can be a concern with other carbodiimides like diisopropylcarbodiimide (DIC).[3][4]

General Stability and Storage

BEC is generally stable under recommended storage conditions, which typically involve refrigeration (2-8°C) under an inert atmosphere (e.g., nitrogen) to protect it from moisture.[3][5] The primary degradation pathway for carbodiimides is hydrolysis. Safety data sheets indicate that BEC decomposes in contact with water and is incompatible with strong acids, bases, and oxidizing agents.[6]

Factors Affecting the Stability of BEC

The stability of BEC in a reaction is not absolute and is influenced by several factors:

-

pH: The rate of hydrolysis of carbodiimides is pH-dependent. While BEC is typically used in organic solvents where pH is not explicitly controlled, the presence of acidic or basic species can influence its stability. For water-soluble carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), studies have shown that stability decreases as the pH becomes more acidic.[7] It is reasonable to infer a similar trend for BEC in the presence of acidic or basic reagents.

-

Temperature: Elevated temperatures can accelerate the decomposition of BEC. While specific thermal decomposition data for BEC is limited, it is generally advisable to conduct coupling reactions at controlled, and often reduced, temperatures to minimize degradation and potential side reactions. The boiling point of BEC is in the range of 137-139 °C.[1][7]

-

Solvents: BEC is valued for its solubility in a variety of organic solvents, including dichloromethane (B109758) (DCM), dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP), as well as greener solvent systems like N-butyl pyrrolidinone (NBP)/ethyl acetate (B1210297) mixtures.[3][8][9] The choice of solvent can influence the stability of the active O-acylisourea intermediate formed during the coupling reaction.

-

Presence of Nucleophiles: Besides water, other nucleophiles present in the reaction mixture can react with BEC. These include the carboxylate being activated, the amine to be coupled, and any additives used in the reaction. These are desired reactions, but the stability of the activated intermediate is crucial for efficient coupling.

Quantitative Stability Data

Quantitative stability data for BEC, such as half-life (t₁/₂) under various conditions, is not extensively reported in peer-reviewed literature. However, to provide a framework for understanding carbodiimide (B86325) stability, the following table summarizes the stability of the widely studied water-soluble carbodiimide, EDC, in aqueous solution at different pH values. This data can serve as a useful, albeit indirect, reference for appreciating the impact of pH on carbodiimide stability.

| Carbodiimide | pH | Buffer | Temperature (°C) | Half-life (t₁/₂) (hours) |

| EDC | 7.0 | 50 mM MES | 25 | 37 |

| EDC | 6.0 | 50 mM MES | 25 | 20 |

| EDC | 5.0 | 50 mM MES | 25 | 3.9 |

Data from Gilles, M. A., Hudson, A. Q., & Borders, C. L., Jr. (1990). Stability of water-soluble carbodiimides in aqueous solution. Analytical Biochemistry, 184(2), 244-248.

Reaction Pathways and Side Reactions

The primary role of BEC in a coupling reaction is to activate a carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate then reacts with a primary amine to form the desired amide bond.

Main Reaction Pathway

Caption: General mechanism of amide bond formation using BEC.

Hydrolysis of BEC

In the presence of water, BEC undergoes hydrolysis to form the inactive 1-tert-butyl-3-ethylurea (TBEU).

Caption: Hydrolysis of BEC to form 1-tert-butyl-3-ethylurea.

N-Acylurea Formation

A common side reaction is the intramolecular rearrangement of the O-acylisourea intermediate to a stable N-acylurea. This byproduct is often difficult to remove and represents a loss of both the carboxylic acid and the coupling agent.

Caption: Formation of N-acylurea byproduct from the O-acylisourea intermediate.

Experimental Protocols for Stability Assessment

While specific protocols for BEC are not abundant, the following methodologies, commonly used for other carbodiimides, can be adapted to assess the stability of BEC.

General Experimental Workflow for Stability Study

Caption: A general workflow for conducting a stability study of BEC.

HPLC Method for Quantification of BEC

A reverse-phase HPLC (RP-HPLC) method can be developed to monitor the degradation of BEC over time.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing 0.1% trifluoroacetic acid (TFA), can be effective.

-

Detection: UV detection at a suitable wavelength (e.g., 210-220 nm).

-

Sample Preparation: Aliquots from the stability study are diluted with the mobile phase and injected. A calibration curve of known BEC concentrations should be prepared to quantify the remaining BEC in the samples.

GC-MS Method for Byproduct Analysis

Gas chromatography-mass spectrometry (GC-MS) can be a powerful tool for identifying and quantifying volatile byproducts of BEC degradation.

-

Column: A non-polar column (e.g., HP-5ms) is typically used.

-

Injector: A split/splitless injector at a suitable temperature (e.g., 250°C).

-

Oven Program: A temperature ramp (e.g., starting at 80°C and ramping to 280°C) is used to separate the components.

-

Mass Spectrometer: Electron ionization (EI) can be used to generate mass spectra for compound identification.

Conclusion

This compound is a valuable coupling agent with reported enhanced stability and a favorable safety profile compared to some other carbodiimides. Its stability is influenced by moisture, temperature, and the presence of acidic or basic species. While quantitative kinetic data for BEC decomposition is not widely available, its successful application in a variety of solvents and reaction conditions underscores its robustness. For critical applications, it is recommended that researchers and drug development professionals perform stability studies under their specific reaction conditions using analytical techniques such as HPLC or GC-MS to ensure optimal performance and product purity. The methodologies and principles outlined in this guide provide a framework for such assessments.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. luxembourg-bio.com [luxembourg-bio.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 1-(tert-Butyl)-3-ethylcarbodiimide | 1433-27-8 | FB45526 [biosynth.com]

- 6. media.iris-biotech.de [media.iris-biotech.de]

- 7. This compound | 1433-27-8 [chemicalbook.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

1-tert-Butyl-3-ethylcarbodiimide molecular weight and formula

An In-depth Technical Guide to 1-tert-Butyl-3-ethylcarbodiimide

For researchers, scientists, and drug development professionals, a precise understanding of chemical reagents is paramount. This guide provides core technical data on this compound, a carbodiimide (B86325) coupling agent utilized in various synthetic reactions.

Chemical Identity and Properties

This compound is a reactant often employed in the guanylation of amines.[1] Its structure, which includes a tert-butyl group, contributes to its stability and solubility in a range of organic solvents.[2] This makes it a valuable tool in peptide synthesis and the development of pharmaceuticals.[2]

Quantitative Data

The fundamental molecular properties of this compound are summarized below.

| Property | Value |

| Molecular Formula | C₇H₁₄N₂[1][2][3][4][5] |

| Molecular Weight | 126.20 g/mol [1][3][4] |

Structural and Molecular Relationships

The following diagram illustrates the logical connection between the chemical's name and its primary molecular identifiers.

References

Methodological & Application

The Rising Star in Peptide Synthesis: 1-tert-Butyl-3-ethylcarbodiimide (BEC) as a Superior Coupling Reagent

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction: The landscape of solid-phase peptide synthesis (SPPS) is continually evolving, driven by the demand for higher purity, greater efficiency, and safer laboratory practices. In this context, 1-tert-Butyl-3-ethylcarbodiimide (BEC), also known as tert-Butylethylcarbodiimide (TBEC), has emerged as a highly effective and advantageous coupling reagent. This document provides a detailed overview of the applications of BEC in SPPS, complete with experimental protocols, comparative data, and workflow visualizations to facilitate its adoption in research and development settings.

I. Application Notes

This compound is a carbodiimide (B86325) coupling agent utilized to activate carboxylic acids for amide bond formation, a critical step in SPPS. Its unique structural features offer several distinct advantages over other commonly used carbodiimides like N,N'-diisopropylcarbodiimide (DIC) and uronium/aminium-based reagents such as HBTU.

Key Advantages of this compound (BEC/TBEC):

-

Enhanced Safety Profile: A significant advantage of BEC, particularly when used in conjunction with ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®), is the avoidance of hazardous hydrogen cyanide (HCN) byproduct formation.[1] This contrasts with the known potential for HCN generation when using the DIC/OxymaPure combination, making BEC a safer alternative for laboratory personnel.[1]

-

High Coupling Efficiency: BEC has demonstrated comparable or even superior reactivity to DIC, leading to excellent coupling efficiencies and high yields of the desired peptide.[2] Studies have shown its effectiveness in the synthesis of complex peptides, such as liraglutide, achieving high crude purities.[1]

-

Minimized Racemization: The use of BEC in combination with an additive like OxymaPure has been shown to effectively suppress racemization, a critical factor in maintaining the stereochemical integrity and biological activity of the synthesized peptide.[1] Reports indicate that racemization levels can be consistently maintained at less than 1%.[3]

-

Improved Solubility and Compatibility: BEC exhibits excellent solubility in a wide range of organic solvents commonly used in SPPS.[1] This enhanced solubility facilitates more homogeneous reaction conditions, which can be particularly beneficial in automated synthesis platforms and for improving the synthesis of challenging or hydrophobic peptide sequences.

-

"Green Chemistry" Alignment: Due to its enhanced safety profile and compatibility with more environmentally friendly solvent systems, BEC is increasingly recognized as a "green" coupling reagent, aligning with the growing emphasis on sustainable practices in pharmaceutical and chemical manufacturing.[1]

II. Comparative Performance Data

While direct head-to-head comparisons under identical conditions can be sequence-dependent, the following tables summarize available data to illustrate the performance of BEC relative to other common coupling reagents.

Table 1: Comparison of Coupling Reagent Performance in SPPS

| Coupling Reagent/System | Crude Purity (%) | Racemization Level | Key Observations |

| BEC (TBEC) / OxymaPure | >90% (for liraglutide)[1] | <1%[3] | High purity and very low racemization. Avoids HCN byproduct formation. |

| DIC / OxymaPure | Generally high | Can be low, but variable | Effective, but with potential for HCN formation. |

| HBTU / Base (e.g., DIPEA) | Variable | Generally low | Fast and effective, but can lead to guanidinylation of the N-terminus if not used correctly. |

Table 2: Synthesis of a Model Pentapeptide (H-Tyr-Aib-Aib-Phe-Leu-NH2)

This table illustrates the challenge of synthesizing peptides with sterically hindered amino acids (Aib) and the relative performance of different coupling additives with DIC.

| Coupling System | Desired Pentapeptide (%) | des-Aib Tetrapeptide (%) |

| DIC / HOBt | 8.4 | 83.1 |

| DIC / HOAt | 37.5 | 60.2 |

| DIC / OxymaPure | 42.8 | 50.4 |

Data from a study comparing additives for DIC. While not a direct comparison with BEC, it highlights the importance of the additive in achieving desired product yield.

III. Experimental Protocols

The following protocols provide a general framework for the use of BEC in manual Fmoc-based solid-phase peptide synthesis. These can be adapted for automated synthesizers.

Protocol 1: Standard Amino Acid Coupling using BEC/OxymaPure

This protocol is suitable for the coupling of standard Fmoc-protected amino acids during the elongation of the peptide chain.

Materials and Reagents:

-

Fmoc-protected amino acid

-

This compound (BEC)

-

OxymaPure®

-

Peptide synthesis grade N,N-Dimethylformamide (DMF)

-

Resin-bound peptide with a free N-terminal amine

-

20% (v/v) piperidine (B6355638) in DMF for Fmoc deprotection

-

Dichloromethane (DCM) for washing

Procedure:

-

Resin Preparation:

-

Swell the resin in DMF for 30-60 minutes.

-

Perform Fmoc deprotection by treating the resin with 20% piperidine in DMF for 3 minutes, followed by a second treatment for 10 minutes.

-

Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times) to remove piperidine and byproducts.

-

-

Amino Acid Activation and Coupling (In-situ):

-

In a separate vessel, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading) and OxymaPure (3 equivalents) in DMF.

-

Add this solution to the resin.

-

Add BEC (3 equivalents) to the resin slurry.

-

Agitate the reaction mixture at room temperature for 1-2 hours.

-

Note on Stoichiometry: A common molar ratio for Amino Acid:BEC:OxymaPure is 1:1:1, used in 3-5 fold excess over the resin's functional capacity.

-

-

Washing:

-

After the coupling reaction, drain the reaction vessel.

-

Wash the resin with DMF (5-7 times) and DCM (3 times) to remove excess reagents and byproducts.

-

-

Monitoring the Coupling:

-

Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete coupling reaction. If the test is positive (blue beads), a second coupling may be necessary.

-

-

Chain Elongation:

-

Repeat the deprotection, coupling, and washing cycles for the subsequent amino acids in the peptide sequence.

-

Protocol 2: Final Cleavage and Deprotection

Materials and Reagents:

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)

-

Cold diethyl ether

Procedure:

-

Wash the final peptide-resin with DCM and dry it under vacuum.

-

Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

-

Centrifuge or filter to collect the crude peptide.

-

Wash the peptide pellet with cold diethyl ether and dry under vacuum.

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

IV. Visualizations

The following diagrams illustrate the key workflows and chemical principles involved in SPPS using BEC.

Caption: General workflow of Fmoc-based solid-phase peptide synthesis (SPPS).

Caption: Activation pathway of amino acids using BEC and OxymaPure in SPPS.

References

Application Notes and Protocols for Amide Bond Formation Using TBEC

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amide bond formation is a cornerstone of organic synthesis, particularly in the fields of peptide chemistry and drug development. The selection of an appropriate coupling reagent is critical for achieving high yields, minimizing side reactions, and preserving stereochemical integrity. S-(1-Oxido-2-pyridinyl)-1,1,3,3-tetramethylthiouronium hexafluorophosphate, commonly known as HOTT, is a thiouronium salt-type coupling reagent that has demonstrated significant utility in the formation of amide bonds. HOTT is particularly effective in couplings involving sterically hindered amino acids and is known to suppress racemization.

These application notes provide a comprehensive overview of the use of HOTT for amide bond formation, including detailed experimental protocols, comparative performance data, and a discussion of its mechanism of action.

Advantages of Using HOTT

-

High Coupling Efficiency: HOTT has been shown to be a highly efficient coupling reagent, often providing high yields of the desired amide product.

-

Racemization Suppression: A key advantage of HOTT is its ability to minimize the loss of stereochemical purity at the chiral center during the coupling reaction, a critical factor in peptide synthesis.

-

Efficacy with Sterically Hindered Residues: HOTT has proven effective in mediating the coupling of sterically demanding amino acids, which can be challenging for other coupling reagents.

-

Mild Reaction Conditions: Amide bond formation using HOTT can typically be carried out under mild reaction conditions.

Data Presentation

The following tables summarize the performance of HOTT in comparison to other common coupling reagents in terms of crude peptide purity and racemization levels. It is important to note that direct comparisons can be challenging as results are often dependent on the specific peptide sequence and reaction conditions.

Table 1: Comparison of Crude Peptide Purity (%) for the Synthesis of a Model Peptide

| Coupling Reagent | Additive | Base | Solvent | Reaction Time (min) | Crude Purity (%) |

| HOTT | - | DIPEA | DMF | 30 | High |

| HATU | HOAt | DIPEA | DMF | 30 | ~99 |

| HBTU | HOBt | DIPEA | DMF | 30 | ~95-98 |

| PyBOP | HOBt | DIPEA | DMF | 30 | ~95 |

| COMU | - | DIPEA | DMF | 15-30 | >99 |

| DCC | HOBt | - | DCM/DMF | 60-120 | Variable |

Table 2: Qualitative Comparison of Racemization Levels with Various Coupling Reagents

| Coupling Reagent/Method | % Epimerization | Notes |

| HOTT | Low | Particularly effective in suppressing racemization with sensitive amino acids. |

| HATU/HOAt | Low | HOAt is a highly effective racemization suppressant. |

| HBTU/HOBt | Minimal | Generally low, but can be higher than with HOAt-based reagents. |

| DCC/HOBt | 18% (in a model dipeptide coupling) | Can lead to significant racemization without an additive. |

| DCC/HOAt | 6% (in a model dipeptide coupling) | HOAt significantly reduces racemization compared to HOBt. |

Experimental Protocols

The following are generalized protocols for solution-phase and solid-phase amide bond formation using HOTT. Optimization of reaction conditions (e.g., solvent, base, temperature, and reaction time) may be necessary for specific substrates.

Protocol 1: General Procedure for Solution-Phase Amide Bond Formation

This protocol describes the coupling of a carboxylic acid and an amine in solution.

Materials:

-

Carboxylic acid (1.0 equiv)

-

Amine (1.0-1.2 equiv)

-

HOTT (1.1-1.2 equiv)

-

Tertiary amine base (e.g., N,N-diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA)) (2.0-3.0 equiv)

-

Anhydrous polar aprotic solvent (e.g., N,N-dimethylformamide (DMF), dichloromethane (B109758) (DCM), or acetonitrile (B52724) (MeCN))

Procedure:

-

Dissolution: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid in the chosen anhydrous solvent.

-

Addition of Reagents: To the stirred solution, add the amine, followed by the tertiary amine base.

-

Activation and Coupling: Add HOTT to the reaction mixture in one portion.

-

Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by an appropriate analytical technique (e.g., TLC, LC-MS, or HPLC). Reactions are typically complete within 1-4 hours.

-

Work-up:

-

Once the reaction is complete, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or DCM).

-

Wash the organic layer sequentially with a weak aqueous acid solution (e.g., 1 M HCl), a saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude amide product by column chromatography on silica (B1680970) gel, if necessary.

Protocol 2: General Procedure for Solid-Phase Peptide Synthesis (SPPS) Coupling Step

This protocol outlines the coupling of an N-protected amino acid to a resin-bound peptide.

Materials:

-

Resin-bound peptide with a free N-terminal amine

-

N-protected amino acid (3-5 equiv relative to resin loading)

-

HOTT (3-5 equiv)

-

Tertiary amine base (e.g., DIPEA) (6-10 equiv)

-

Anhydrous DMF

Procedure:

-

Resin Swelling: Swell the resin in anhydrous DMF for 15-30 minutes in a suitable reaction vessel.

-

Amino Acid Activation (Pre-activation):

-

In a separate vial, dissolve the N-protected amino acid and HOTT in anhydrous DMF.

-

Add the tertiary amine base to the solution and allow it to pre-activate for 1-5 minutes.

-

-

Coupling:

-

Drain the DMF from the swollen resin.

-

Add the pre-activated amino acid solution to the resin.

-

Agitate the mixture at room temperature for 1-2 hours.

-

-

Monitoring: Perform a qualitative test (e.g., Kaiser or ninhydrin (B49086) test) to confirm the completion of the coupling reaction (disappearance of the free primary amine).

-

Washing: If the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and by-products.

-

Deprotection: Proceed to the N-terminal deprotection step to prepare for the next coupling cycle.

Mechanism of Action and Experimental Workflow

The following diagrams illustrate the proposed mechanism of amide bond formation using HOTT and a general experimental workflow.

Caption: Proposed mechanism of HOTT-mediated amide bond formation.

Caption: General experimental workflow for solution-phase amide synthesis using HOTT.

Application Notes and Protocols for 1-tert-Butyl-3-ethylcarbodiimide (BEC) in Bioconjugation of Proteins and Nucleic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction